bengamide B bengamide B
Brand Name: Vulcanchem
CAS No.: 104947-69-5
VCID: VC0012225
InChI: InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1
SMILES: CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC
Molecular Formula: C32H58N2O8
Molecular Weight: 598.8 g/mol

bengamide B

CAS No.: 104947-69-5

Main Products

VCID: VC0012225

Molecular Formula: C32H58N2O8

Molecular Weight: 598.8 g/mol

bengamide B - 104947-69-5

CAS No. 104947-69-5
Product Name bengamide B
Molecular Formula C32H58N2O8
Molecular Weight 598.8 g/mol
IUPAC Name [(3S,6S)-1-methyl-7-oxo-6-[[(E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate
Standard InChI InChI=1S/C32H58N2O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)42-24-19-20-25(32(40)34(4)22-24)33-31(39)30(41-5)29(38)28(37)26(35)21-18-23(2)3/h18,21,23-26,28-30,35,37-38H,6-17,19-20,22H2,1-5H3,(H,33,39)/b21-18+/t24-,25-,26+,28-,29+,30+/m0/s1
Standard InChIKey PFRKTXMXGDERHT-UCDUEDMDSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H](C(=O)N(C1)C)NC(=O)[C@@H]([C@@H]([C@H]([C@@H](/C=C/C(C)C)O)O)O)OC
SMILES CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC
Canonical SMILES CCCCCCCCCCCCCC(=O)OC1CCC(C(=O)N(C1)C)NC(=O)C(C(C(C(C=CC(C)C)O)O)O)OC
Synonyms bengamide B
PubChem Compound 6444128
Last Modified Nov 11 2021
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